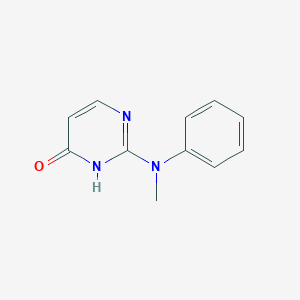

2-(Methylanilino)-4-pyrimidinol

Description

2-(Methylanilino)-4-pyrimidinol (CAS: 663194-22-7) is a pyrimidine derivative with the molecular formula C₁₁H₁₁N₃O and a molar mass of 201.22454 g/mol . Structurally, it consists of a pyrimidine ring substituted with a hydroxyl group at position 4 and a methylanilino group (N-methylphenylamino) at position 2.

Properties

Molecular Formula |

C11H11N3O |

|---|---|

Molecular Weight |

201.22g/mol |

IUPAC Name |

2-(N-methylanilino)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C11H11N3O/c1-14(9-5-3-2-4-6-9)11-12-8-7-10(15)13-11/h2-8H,1H3,(H,12,13,15) |

InChI Key |

DZLRLEPQYCKYDI-UHFFFAOYSA-N |

SMILES |

CN(C1=CC=CC=C1)C2=NC=CC(=O)N2 |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=NC=CC(=O)N2 |

solubility |

30.2 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

The following analysis compares 2-(methylanilino)-4-pyrimidinol with structurally analogous compounds, focusing on substituent effects, electronic properties, and reported biological or physicochemical data.

2-(5-Amino-2-methylanilino)-4-(3-pyridyl)pyrimidine

- Molecular Formula : C₁₆H₁₅N₅

- Key Differences: A pyridyl group at position 4 replaces the hydroxyl group. An additional amino (-NH₂) substituent on the methylanilino moiety.

- Research Findings :

Quantum chemical calculations (ELF, LOL analysis) revealed enhanced electron delocalization and reactivity compared to simpler pyrimidines . Molecular docking studies suggested stronger interactions with biological targets, likely due to the pyridyl group’s hydrogen-bonding capability .

6-(2-Amino-5-(trifluoromethyl)phenyl)-5-methoxypyrimidine-4-carbonitrile (Reference Example 66, EP 4374877)

- Molecular Formula : C₁₃H₁₀F₃N₅O

- Key Differences :

- A trifluoromethyl (-CF₃) group and methoxy (-OCH₃) substituent enhance electron-withdrawing effects.

- A nitrile (-CN) group at position 4 replaces the hydroxyl.

4-(2,3-Dimethoxyanilino)-6-methyl-2-(2-pyridinyl)pyrimidine (Example 22, CAS 77168-31-1)

- Molecular Formula : C₁₈H₁₈N₄O₂

- Key Differences: Dimethoxy (-OCH₃) groups on the anilino ring enhance solubility in polar solvents.

- Research Findings: Demonstrated higher thermal stability (decomposition temperature >250°C) compared to 2-(methylanilino)-4-pyrimidinol (<200°C), attributed to the pyridinyl group’s rigidity .

4-ARYL-2-PHENYLAMINO PYRIMIDINE (PDB Ligand AA2)

- Molecular Formula : C₂₅H₃₀ClN₅O

- Key Differences :

- A morpholine-containing aryl substituent at position 4 and a chloro group at position 5.

- Research Findings: X-ray crystallography data (PDB) showed that the morpholine group facilitates hydrogen bonding with kinase ATP-binding pockets, a property absent in 2-(methylanilino)-4-pyrimidinol .

Structural and Functional Comparison Table

Key Observations

- Hydroxyl vs. Pyridyl/Nitrile Groups: The hydroxyl group in 2-(methylanilino)-4-pyrimidinol confers moderate polarity, whereas pyridyl or nitrile substituents enhance hydrogen-bonding capacity or lipophilicity .

- Thermal Stability : Rigid substituents (e.g., pyridinyl) improve thermal stability, a critical factor in drug formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.